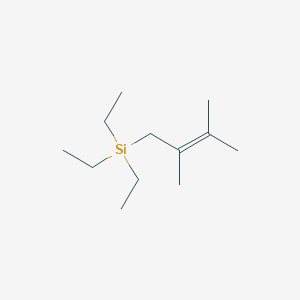
1-Triethylsilyl-2,3-dimethyl-2-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Triethylsilyl-2,3-dimethyl-2-butene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a triethylsilyl group attached to a 2,3-dimethyl-2-butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Triethylsilyl-2,3-dimethyl-2-butene can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Triethylsilyl-2,3-dimethyl-2-butene undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the double bond in the compound, converting it into a saturated alkane.
Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ozone (O₃), hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with catalysts like palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Epoxides, alcohols
Reduction: Saturated alkanes
Substitution: Compounds with different functional groups replacing the triethylsilyl group
Applications De Recherche Scientifique
1-Triethylsilyl-2,3-dimethyl-2-butene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Triethylsilyl-2,3-dimethyl-2-butene involves its reactivity towards various chemical reagents. The presence of the triethylsilyl group influences the compound’s reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of epoxides or alcohols through oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-2-butene: A structurally similar compound without the triethylsilyl group.
1-Butene, 3,3-dimethyl-: Another related compound with a different substitution pattern.
Uniqueness
1-Triethylsilyl-2,3-dimethyl-2-butene is unique due to the presence of the triethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic applications, offering advantages in terms of selectivity and functional group compatibility .
Propriétés
Numéro CAS |
64545-12-6 |
|---|---|
Formule moléculaire |
C12H26Si |
Poids moléculaire |
198.42 g/mol |
Nom IUPAC |
2,3-dimethylbut-2-enyl(triethyl)silane |
InChI |
InChI=1S/C12H26Si/c1-7-13(8-2,9-3)10-12(6)11(4)5/h7-10H2,1-6H3 |
Clé InChI |
JHUQRXBWTSGZSP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)CC(=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


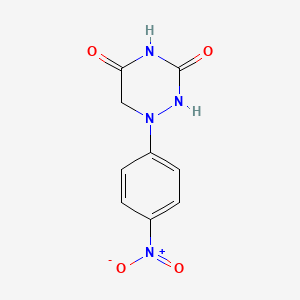


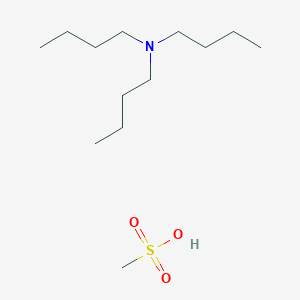
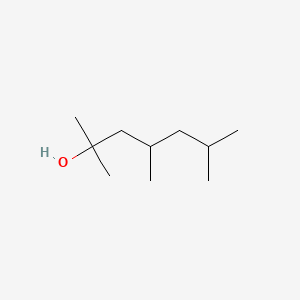
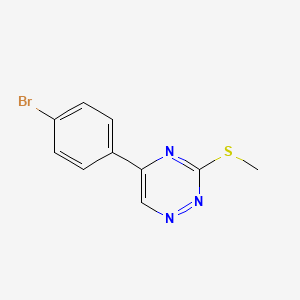

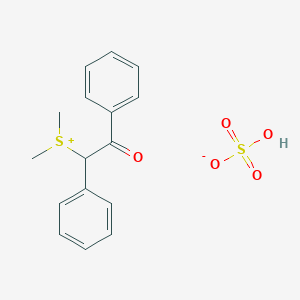
![1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane](/img/structure/B14481601.png)


![2-Cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)-N-methylacetamide](/img/structure/B14481625.png)
![Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate](/img/structure/B14481626.png)
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
